molecular formula C13H22N2O2 B188419 Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane CAS No. 152754-11-5

Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane

Cat. No.: B188419
CAS No.: 152754-11-5
M. Wt: 238.33 g/mol
InChI Key: KEHOIBBPRFRZFW-UHFFFAOYSA-N
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Description

Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane is a chemical compound with the molecular formula C13H22N2O2. It is characterized by the presence of two oxazoline rings, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane typically involves the reaction of 4-isopropyl-4,5-dihydrooxazole with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two oxazoline rings .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazoline derivatives with aldehyde or carboxylic acid functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane involves its interaction with specific molecular targets and pathways. The oxazoline rings in the compound can coordinate with metal ions, forming stable complexes that are active in catalytic processes. These complexes can facilitate various chemical transformations by stabilizing transition states and lowering activation energies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties. These properties make it particularly effective as a ligand in asymmetric catalysis, where it can induce high levels of enantioselectivity in the products .

Biological Activity

Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane, also known as Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane, is a compound characterized by its unique structure comprising two oxazoline rings linked by a methylene bridge. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C13H22N2O2
  • Molecular Weight : 238.33 g/mol
  • CAS Number : 131833-90-4
  • Structure : The compound exhibits C2 symmetry and features chiral centers at the 4-position of each oxazoline ring, which contributes to its distinctive coordination properties in metal complexes.

The biological activity of this compound is primarily attributed to its role as a chiral ligand in asymmetric catalysis. The oxazoline rings can coordinate with metal ions, forming stable complexes that facilitate various biochemical reactions. This interaction may influence multiple biochemical pathways, making it a subject of ongoing research for potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through specific molecular pathways. The exact mechanisms remain under investigation but suggest that the compound could play a role in cancer therapy.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialEffective against several bacterial strains
AnticancerInduces apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study: Anticancer Activity

In another study focusing on the anticancer properties of this compound, researchers observed that treatment with this compound led to significant reductions in cell viability in various cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers and confirmed the compound's potential as an anticancer therapeutic.

Applications in Research and Industry

This compound is not only valuable for its biological activities but also serves as a crucial building block in synthetic chemistry. Its applications include:

  • Asymmetric Catalysis : Used as a chiral ligand to induce chirality in chemical reactions.
  • Drug Development : Explored for potential therapeutic applications due to its biological properties.
  • Material Science : Investigated for use in developing advanced materials owing to its unique chemical structure.

Properties

IUPAC Name

4-propan-2-yl-2-[(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-8(2)10-6-16-12(14-10)5-13-15-11(7-17-13)9(3)4/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHOIBBPRFRZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)CC2=NC(CO2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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